4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
Beschreibung
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 4-fluorophenylmethyl group. This structural framework is characteristic of bioactive molecules targeting neurological or oncological pathways, as both pyrimidine and piperazine derivatives are common pharmacophores in drug discovery .
Eigenschaften
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIZGSGMUEMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions involving halogenated analogues.
Methoxypyrimidine Formation: The methoxypyrimidine moiety is incorporated through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated analogues, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antidepressant and Anxiolytic Effects
- Compounds with similar structures have been investigated for their antidepressant and anxiolytic properties. The piperazine ring is known for its versatility in drug design, often leading to compounds that exhibit significant effects on serotonin and dopamine receptors.
-
Anticancer Potential
- Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.
-
Neurological Applications
- The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. Its ability to modulate the activity of neurotransmitter receptors may provide therapeutic benefits in conditions like Alzheimer's disease.
Antidepressant Activity
A study evaluated the effects of piperazine derivatives on serotonin receptors, indicating that modifications to the piperazine structure can enhance binding affinity and efficacy as antidepressants. The results suggested that 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine could exhibit similar properties due to its structural characteristics.
Anticancer Activity
In vitro studies demonstrated that related compounds can inhibit the growth of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential of this compound as a lead compound in anticancer drug development.
Neurological Studies
Research into the effects of piperazine derivatives on cognitive function has shown promise for treating neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as schizophrenia and depression.
Structure-Activity Relationship (SAR)
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Fluorobenzyl | Antidepressant | 0.05 | Enhances lipophilicity |
| Methoxy group | Increases solubility | - | Improves pharmacokinetic properties |
| Piperazine core | Essential for biological activity | - | Provides structural stability |
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-[4-(4-Fluorobenzyl)piperazin-1-yl]ethanone | Piperazine, fluorobenzyl | Antidepressant, anxiolytic |
| 4-(6-(pyridin-3-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide | Complex structure | Inhibitor of monoamine oxidase |
| 8-(Cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | Diverse pharmacological activities | Anticancer, anti-inflammatory |
Wirkmechanismus
The mechanism of action of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways . This interaction can lead to therapeutic effects, making it a valuable compound in drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several analogues reported in the literature, differing primarily in substituent groups, aromatic core systems, and linkage positions. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Influence: The pyrimidine core (target compound) offers a smaller aromatic system compared to quinoline derivatives (e.g., C4 in ). This reduces steric hindrance and may enhance binding to flat receptor pockets . Quinoline-based analogues () exhibit higher molecular weights (~466 g/mol vs.
Substituent Effects :
- The 4-fluorophenylmethyl group in the target compound introduces lipophilicity, which may improve blood-brain barrier penetration compared to unsubstituted piperazine derivatives .
- The 6-methoxy group on pyrimidine likely enhances solubility relative to halogenated analogues (e.g., 5-fluoro-2-methoxyphenyl in ), as methoxy groups reduce crystal lattice stability .
- Hydroxymethyl and isopropyl groups () increase hydrogen-bonding capacity and steric bulk, which could influence target selectivity .
Synthetic and Analytical Methods :
- Crystallization in ethyl acetate () and X-ray diffraction () are common for confirming molecular geometry. The target compound’s structure could be validated using SHELXL () and ORTEP-3 () for graphical representation .
- Hydrogen-bonding patterns () and puckering coordinates () are critical for understanding conformational stability in analogues .
Biologische Aktivität
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a fluorophenyl group, and a methoxy-substituted pyrimidine core. The molecular formula is with a molecular weight of approximately 329.39 g/mol. Its chemical properties are influenced by the presence of the fluorine atom, which enhances lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Starting from simpler pyrimidine derivatives, functional groups are introduced through nucleophilic substitution.
- Piperazine Ring Introduction : The piperazine moiety is added via electrophilic aromatic substitution.
- Final Functionalization : The methoxy group is introduced, completing the synthesis.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study found that similar compounds showed moderate to excellent activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Tyrosinase Inhibition
A related study evaluated compounds based on the piperazine structure for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The findings indicated that certain derivatives exhibited competitive inhibition without cytotoxicity on B16F10 melanoma cells . This suggests potential applications in skin whitening and treatment of hyperpigmentation.
Case Study 1: Antimicrobial Efficacy
In vitro tests demonstrated that several synthesized derivatives of piperazine exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure significantly influenced the antimicrobial potency.
Case Study 2: Tyrosinase Inhibition
Another study focused on the design and synthesis of piperazine-based compounds aimed at inhibiting tyrosinase activity. The lead compound showed promising results with an IC50 value indicating effective inhibition, paving the way for further development in cosmetic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine, and what reagents are critical for optimizing yield?
- Answer: The compound is typically synthesized via multi-step reactions. Key steps include:
Piperazine Functionalization: Alkylation of piperazine with 4-fluorobenzyl chloride to introduce the fluorophenylmethyl group .
Pyrimidine Coupling: Nucleophilic substitution at the pyrimidine C4 position using the pre-functionalized piperazine derivative under reflux conditions (e.g., DMF, 80–100°C) .
Methoxy Group Installation: Methoxylation at the pyrimidine C6 position using sodium methoxide or iodomethane .
- Critical Reagents: Potassium carbonate (base), palladium catalysts (for cross-coupling if applicable), and anhydrous solvents (DMF, THF) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Answer:
- 1H/13C NMR: Assign peaks for the piperazine N–CH2–(4-fluorophenyl) group (δ ~3.5–4.0 ppm) and pyrimidine ring protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., m/z 343.16 for C17H20FN4O) .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer: Contradictions often arise from:
- Pharmacokinetic Variability: Poor solubility or metabolic instability in vivo. Address via:
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG) or formulate as nanoparticles .
- Metabolite Identification: LC-MS/MS to track degradation products .
- Target Engagement: Confirm target binding in vivo using techniques like PET imaging with radiolabeled analogs .
Q. What strategies are recommended for optimizing reaction conditions to minimize byproducts during piperazine-pyrimidine coupling?
- Answer:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation .
- Catalyst Screening: Test Pd(OAc)2 or CuI for cross-coupling efficiency .
- Byproduct Analysis: Monitor via TLC or GC-MS; common byproducts include unreacted pyrimidine or dimerized piperazine derivatives .
Q. How does the fluorophenylmethyl group influence the compound’s receptor-binding affinity compared to non-fluorinated analogs?
- Answer:
- Electron-Withdrawing Effect: Fluorine enhances lipophilicity and strengthens π-π stacking with aromatic residues in target proteins (e.g., kinases, GPCRs) .
- Structural Data: X-ray crystallography of similar compounds shows fluorophenyl groups occupying hydrophobic pockets in the ATP-binding site of kinases .
- SAR Studies: Non-fluorinated analogs exhibit 2–3x lower affinity in enzyme inhibition assays (e.g., IC50 = 120 nM vs. 350 nM) .
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting crystallographic data for polymorphic forms of this compound?
- Answer:
- Polymorph Characterization: Use PXRD and DSC to distinguish forms. For example, Form I (monoclinic) vs. Form II (orthorhombic) may differ in hydrogen-bonding networks .
- Bioactivity Correlation: Test each polymorph in vitro; Form I of a related pyrimidine showed 40% higher solubility than Form II .
- Computational Modeling: DFT calculations predict stability differences driven by lattice energy .
Q. What in vitro assays are most suitable for evaluating the compound’s mechanism of action in neurological disorders?
- Answer:
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT1A) or dopamine (D2) receptors .
- Functional Assays: cAMP modulation in HEK293 cells transfected with target GPCRs .
- Neuroprotection Models: Measure oxidative stress markers (e.g., ROS, SOD) in neuronal cell lines under hypoxic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
